molecular formula C21H24N2O5 B2897498 N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-2-(3-methoxyphenoxy)acetamide CAS No. 941982-66-7

N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-2-(3-methoxyphenoxy)acetamide

Cat. No.: B2897498
CAS No.: 941982-66-7
M. Wt: 384.432
InChI Key: CTJLKQKONGKMLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-2-(3-methoxyphenoxy)acetamide is a synthetic organic compound. It is characterized by the presence of methoxy groups, a piperidinone ring, and a phenoxyacetamide moiety. Compounds with such structures are often investigated for their potential biological activities and applications in various fields.

Mechanism of Action

Target of Action

The primary target of this compound, also known as Apixaban , is activated factor X (FXa) in the coagulation cascade . FXa plays a crucial role in blood clotting and thrombosis, making it a key target for anticoagulant drugs .

Mode of Action

Apixaban acts as a direct inhibitor of FXa . It binds to FXa with an inhibitory constant of 0.08 nM, demonstrating over 30,000-fold selectivity for FXa over other human coagulation proteases . This high selectivity ensures that Apixaban specifically targets FXa, reducing the risk of off-target effects .

Biochemical Pathways

By inhibiting FXa, Apixaban interferes with the coagulation cascade, which is a series of reactions that ultimately leads to the formation of a blood clot . FXa is responsible for converting prothrombin into thrombin, a key enzyme in clot formation . Therefore, Apixaban’s inhibition of FXa reduces thrombin generation, indirectly inhibiting platelet aggregation and clot formation .

Pharmacokinetics

Apixaban exhibits good bioavailability, low clearance, and a small volume of distribution in animals and humans, which suggests effective absorption and distribution within the body . Its elimination pathways include renal excretion, metabolism, and biliary/intestinal excretion . The major circulating metabolite of Apixaban in humans is a sulfate conjugate of Ο-demethyl apixaban, which is inactive against human FXa .

Result of Action

The inhibition of FXa by Apixaban leads to a reduction in thrombin generation and, consequently, a decrease in clot formation . This results in antithrombotic efficacy, as demonstrated in pre-clinical studies . Importantly, these antithrombotic effects are achieved without excessive increases in bleeding times .

Action Environment

The action of Apixaban can be influenced by various environmental factors. For instance, drug-drug interactions could potentially affect its efficacy and safety profile . Apixaban has a low potential for such interactions . Additionally, factors such as renal function could impact the drug’s elimination and therefore its action .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-2-(3-methoxyphenoxy)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Piperidinone Ring: Starting from a suitable precursor, the piperidinone ring can be synthesized through cyclization reactions.

    Introduction of Methoxy Groups: Methoxy groups can be introduced via methylation reactions using reagents like methyl iodide.

    Coupling Reactions: The phenoxyacetamide moiety can be introduced through coupling reactions, such as amide bond formation using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors, automated synthesis, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups or the piperidinone ring.

    Reduction: Reduction reactions could target the carbonyl group in the piperidinone ring.

    Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents for electrophilic substitution or nucleophiles for nucleophilic substitution.

Major Products

The major products would depend on the specific reactions and conditions but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-2-(3-methoxyphenoxy)acetamide could have applications in:

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigated for potential therapeutic effects, such as anti-inflammatory or analgesic properties.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methoxyphenyl)-2-(3-methoxyphenoxy)acetamide
  • N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)-2-(phenoxy)acetamide

Uniqueness

The presence of both the piperidinone ring and the methoxy groups might confer unique biological activities or chemical reactivity compared to similar compounds.

Properties

IUPAC Name

N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-2-(3-methoxyphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O5/c1-26-16-6-5-7-17(13-16)28-14-20(24)22-15-9-10-19(27-2)18(12-15)23-11-4-3-8-21(23)25/h5-7,9-10,12-13H,3-4,8,11,14H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTJLKQKONGKMLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OCC(=O)NC2=CC(=C(C=C2)OC)N3CCCCC3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.